molecular formula C8H9FO4S B2820343 3,4-Dimethoxybenzene-1-sulfonyl fluoride CAS No. 95546-50-2

3,4-Dimethoxybenzene-1-sulfonyl fluoride

Cat. No.: B2820343
CAS No.: 95546-50-2
M. Wt: 220.21
InChI Key: LCEVVNNKUAEPJM-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO4S. It is a derivative of benzene, featuring two methoxy groups at the 3 and 4 positions and a sulfonyl fluoride group at the 1 position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxyaniline with tetrafluoroboric acid and tert-butyl nitrite in ethanol and water at temperatures ranging from 0 to 20°C. This is followed by a reaction with 6,6’-dimethyl-2,2’-bipyridine, potassium hydrogen difluoride, 1,4-diazabicyclo[2.2.2]octane-1,4-disulfinate, and copper dichloride in acetonitrile at 20°C for 12 hours in a sealed tube under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves multi-step reactions with fluorosulfonic acid and lead dioxide at low temperatures (around -35°C) for several hours .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Fluorosulfonic Acid: Used in the initial synthesis steps.

    Lead Dioxide: Acts as an oxidizing agent.

    Copper Dichloride: Used in substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives .

Scientific Research Applications

3,4-Dimethoxybenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    3,4-Dimethoxybenzenesulfonyl Bromide: Similar structure but with a sulfonyl bromide group.

Uniqueness

3,4-Dimethoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride and bromide counterparts. This makes it particularly useful in specific synthetic applications where the fluoride group is advantageous .

Properties

IUPAC Name

3,4-dimethoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEVVNNKUAEPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95546-50-2
Record name 95546-50-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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